
1-(Perylen-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Perylen-1-yl)methanamine is an organic compound with the molecular formula C21H15N It is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its stability and unique optical properties
Méthodes De Préparation
The synthesis of 1-(Perylen-1-yl)methanamine typically involves the reaction of perylene with a suitable amine source. One common method is the reductive amination of perylene-1-carbaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Analyse Des Réactions Chimiques
1-(Perylen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives, although specific conditions and reagents depend on the desired product.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Perylen-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its stable luminescent properties.
Mécanisme D'action
The mechanism by which 1-(Perylen-1-yl)methanamine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Perylen-1-yl)methanamine can be compared to other perylene derivatives, such as:
N,N-bis(3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)perylen-3-amine: This compound has similar fluorescence properties but includes additional functional groups that enhance its electron-withdrawing capabilities.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in organic electronics and as a pigment.
The uniqueness of this compound lies in its specific amine functional group, which allows for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
143986-83-8 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
perylen-1-ylmethanamine |
InChI |
InChI=1S/C21H15N/c22-12-15-11-10-14-6-2-8-17-16-7-1-4-13-5-3-9-18(19(13)16)21(15)20(14)17/h1-11H,12,22H2 |
Clé InChI |
BONHTGWDUGAOGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)CN)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

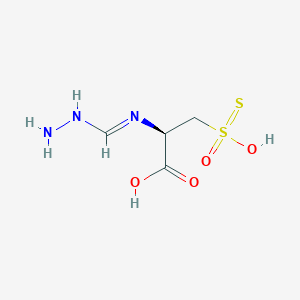
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
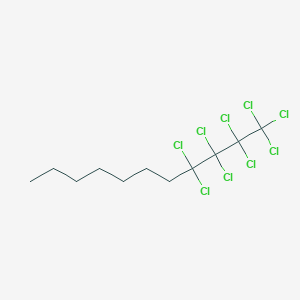

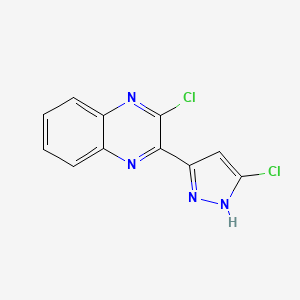
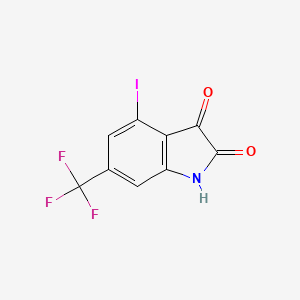


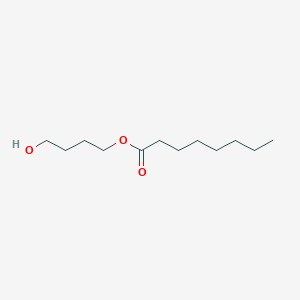
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
